1-benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyridinone core, followed by the introduction of the benzyl, hydroxy, and methyl groups through various organic reactions such as alkylation, hydroxylation, and methylation. The final step often involves the coupling of the pyridin-3-yl and piperazin-1-yl groups under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyridinone ring.
Substitution: The benzyl or methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide variety of functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Potential use in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, either inhibiting or activating them, depending on the desired therapeutic outcome.
Comparison with Similar Compounds
1-Benzyl-4-hydroxy-6-methylpyridin-2(1H)-one: Lacks the piperazin-1-yl and pyridin-3-yl groups, making it less complex.
4-Hydroxy-6-methyl-3-(pyridin-3-ylmethyl)pyridin-2(1H)-one: Similar core structure but lacks the benzyl and piperazin-1-yl groups.
Uniqueness: 1-Benzyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-18-15-21(29)22(24(30)28(18)17-19-7-4-3-5-8-19)23(20-9-6-10-25-16-20)27-13-11-26(2)12-14-27/h3-10,15-16,23,29H,11-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMXQUODASEDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)C(C3=CN=CC=C3)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.